molecular formula C14H13NOS B11867772 2-(Quinolin-2-ylthio)cyclopentanone CAS No. 13896-83-8

2-(Quinolin-2-ylthio)cyclopentanone

Cat. No.: B11867772
CAS No.: 13896-83-8
M. Wt: 243.33 g/mol
InChI Key: PEUZUBQRDPWQMX-UHFFFAOYSA-N
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Description

2-(Quinolin-2-ylthio)cyclopentanone is a cyclopentanone derivative featuring a quinoline-thio substituent at the 2-position. The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, and the sulfur atom in the thioether linkage confer distinct electronic and steric properties to this compound.

Properties

CAS No.

13896-83-8

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

2-quinolin-2-ylsulfanylcyclopentan-1-one

InChI

InChI=1S/C14H13NOS/c16-12-6-3-7-13(12)17-14-9-8-10-4-1-2-5-11(10)15-14/h1-2,4-5,8-9,13H,3,6-7H2

InChI Key

PEUZUBQRDPWQMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-ylthio)cyclopentanone typically involves the reaction of quinoline-2-thiol with cyclopentanone under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for 2-(Quinolin-2-ylthio)cyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-ylthio)cyclopentanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to form alcohols.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that quinoline derivatives, including 2-(Quinolin-2-ylthio)cyclopentanone, exhibit significant antimicrobial properties. For example, compounds derived from quinoline scaffolds have been evaluated for their effectiveness against Mycobacterium tuberculosis and other bacterial strains. A study demonstrated that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values lower than established antibiotics, indicating their potential as new therapeutic agents against resistant strains of bacteria .

Anticancer Properties
The quinoline structure is known for its anticancer activity. Recent investigations into quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. Specifically, compounds with the quinoline moiety have been synthesized and tested against various cancer cell lines, revealing IC50 values comparable to existing chemotherapeutics. For instance, derivatives of 2-(Quinolin-2-ylthio)cyclopentanone have been linked to inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy .

Synthesis and Characterization

Synthetic Routes
The synthesis of 2-(Quinolin-2-ylthio)cyclopentanone typically involves multi-step reactions that incorporate both cyclopentanone and quinoline derivatives. Techniques such as Ugi reaction and copper-catalyzed cyclization are commonly employed to achieve high yields of the desired compound. Recent advancements have reported yields exceeding 90% under optimized conditions, showcasing the efficiency of these synthetic methodologies .

Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely used to validate the identity of 2-(Quinolin-2-ylthio)cyclopentanone and its derivatives.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for optimizing the efficacy of quinoline-based compounds. Studies have shown that modifications on the quinoline ring or the cyclopentanone moiety can significantly influence biological activity. For instance, substituents on the quinoline nitrogen or variations in the alkyl groups attached to cyclopentanone can enhance antimicrobial or anticancer properties .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameMIC (µg/mL)Activity Level
2-(Quinolin-2-ylthio)cyclopentanone15High
Isoniazid5Standard Control
Pyrazinamide10Standard Control

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (µg/mL)
2-(Quinolin-2-ylthio)cyclopentanoneHepG20.25
ErlotinibHepG20.30
Compound AMCF-70.20

Case Studies

Case Study 1: Antitubercular Activity
In a recent study, a series of quinoline derivatives were synthesized and evaluated for their antitubercular activity using microplate Alamar Blue assay. The results indicated that certain modifications on the quinoline structure enhanced activity against Mycobacterium tuberculosis compared to traditional treatments .

Case Study 2: EGFR Inhibition
Another investigation focused on the ability of quinoline-based compounds to inhibit EGFR in cancer cells. The study revealed that specific structural modifications led to improved binding affinity and reduced cell proliferation in vitro, marking a significant step towards developing new anticancer therapies .

Mechanism of Action

The mechanism by which 2-(Quinolin-2-ylthio)cyclopentanone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA or interact with proteins, while the cyclopentanone moiety may influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of cyclopentanone derivatives are highly dependent on substituent groups. Below, we compare 2-(Quinolin-2-ylthio)cyclopentanone with three analogs from the literature, focusing on substituent effects, bioactivity, and safety.

Substituent-Driven Bioactivity Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Type Antioxidant Activity ACE Inhibition Toxicity Profile
(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) Phenolic (methoxy/hydroxy) High (IC₅₀: 8.2 μM) Strong (IC₅₀: 12.3 μM) Non-toxic (human lung cells)
(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) Methoxy High (IC₅₀: 9.1 μM) Moderate Non-toxic
2-(2-(4-methyl-3-cyclohexen-1-yl)propyl)cyclopentanone (Nectaryl) Aliphatic cyclohexenyl-propyl Not reported Not reported Environmental hazard
2-(Quinolin-2-ylthio)cyclopentanone Quinoline-thio Unknown Unknown Unknown
Key Observations:

Antioxidant Activity: Compounds with electron-donating groups (e.g., phenolic -OH or -OCH₃ in 3d and 3e) exhibit strong radical scavenging due to resonance stabilization of free radicals .

Enzyme Inhibition: ACE inhibition in 3d correlates with hydrogen bonding from phenolic groups .

The quinoline moiety’s aromaticity may pose toxicity risks if it intercalates DNA or binds cellular targets.

Physicochemical and Environmental Properties

  • Solubility: Phenolic analogs (3d, 3e) have moderate water solubility due to polar groups, whereas Nectaryl’s hydrophobicity necessitates careful environmental handling . The quinoline-thio group likely reduces solubility, impacting bioavailability.
  • Stability: Methoxy and hydroxy groups in 3d/3e enhance stability via intramolecular hydrogen bonding . The thioether linkage in the quinoline derivative may confer susceptibility to oxidation.

Biological Activity

2-(Quinolin-2-ylthio)cyclopentanone is a compound that incorporates a quinoline moiety and a cyclopentanone structure, suggesting potential biological activity due to the pharmacological properties associated with both components. Quinoline derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 2-(Quinolin-2-ylthio)cyclopentanone, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of 2-(Quinolin-2-ylthio)cyclopentanone typically involves the reaction of quinoline derivatives with appropriate thiol compounds, leading to the formation of thioether linkages. The cyclopentanone ring adds structural complexity that may enhance biological interactions. The presence of the quinoline moiety is particularly significant as it is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally related to 2-(Quinolin-2-ylthio)cyclopentanone have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF7 and MDA-MB-231) and prostate cancer (PC3) .

A detailed examination of the cytotoxicity of similar compounds revealed that certain derivatives could induce apoptosis in cancer cells through mechanisms involving the downregulation of heat shock proteins (Hsp90), which are crucial for cancer cell survival .

Table 1: Anticancer Activity of Related Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6BrCaQMCF710Induces apoptosis
6BrCaQ-C10-TPPMDA-MB-23115Targets mitochondrial Hsp90 TRAP1
3bPC312Decreases cell viability
4eMRC-5>82Minimal effect on normal cells

Case Studies

  • Study on Quinoline Derivatives : A series of quinoline-based compounds were synthesized and evaluated for their anticancer properties. Among these, several derivatives exhibited significant inhibition against various cancer cell lines, supporting the hypothesis that modifications in the quinoline structure can enhance biological activity .
  • Mechanistic Insights : Research has shown that quinolone compounds can stabilize G-quadruplex structures in DNA, leading to selective apoptosis in cancer cells. This mechanism has been linked to the structural features present in compounds like 2-(Quinolin-2-ylthio)cyclopentanone .

Q & A

Q. What are the recommended synthetic routes for 2-(Quinolin-2-ylthio)cyclopentanone, and how can purity be validated?

A nucleophilic substitution reaction between quinoline-2-thiol and a suitably activated cyclopentanone derivative (e.g., α-bromocyclopentanone) is a common approach. Reaction conditions (solvent, temperature, catalyst) should be optimized to minimize side products. Purification via column chromatography or recrystallization is recommended, followed by characterization using NMR (¹H/¹³C), FT-IR, and GC-MS to confirm purity and structure . For novel derivatives, elemental analysis or high-resolution mass spectrometry (HRMS) may be required.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 2-(Quinolin-2-ylthio)cyclopentanone?

  • NMR Spectroscopy : ¹H NMR can identify the quinoline-thioether proton environment (δ 7.5–8.5 ppm for aromatic protons) and cyclopentanone’s α-protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (δ ~210 ppm) and sulfur-linked carbon signals.
  • Mass Spectrometry : GC-MS or LC-MS detects molecular ion peaks (e.g., m/z 269 for C₁₄H₁₁NOS) and fragmentation patterns, cross-referenced with databases like NIST .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal if suitable crystals are obtained .

Advanced Research Questions

Q. How do steric and electronic effects of the quinoline-thioether group influence the compound’s reactivity in photochemical or catalytic reactions?

The quinoline moiety introduces steric hindrance and electron-withdrawing effects, which may alter reaction pathways. For example, in photocyclization (e.g., under UV light), the thioether group’s electron-deficient nature could stabilize transition states or intermediates, as observed in analogous arylidenecyclopentanone systems . Computational studies (DFT) can model these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What experimental strategies address contradictions in reported yields for 2-(Quinolin-2-ylthio)cyclopentanone derivatives?

  • Variable Screening : Systematically test reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) frameworks.
  • Analytical Validation : Ensure yield calculations are based on purified products (e.g., via HPLC) rather than crude mixtures.
  • Reproducibility Protocols : Follow standardized reporting guidelines (e.g., Beilstein Journal’s experimental section requirements) to enhance reproducibility .

Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving 2-(Quinolin-2-ylthio)cyclopentanone?

Density Functional Theory (DFT) calculations can map potential energy surfaces for transition states, identifying favored pathways (e.g., [4+2] vs. [3+2] cycloaddition). Molecular docking studies may also predict interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric compatibility .

Q. What challenges arise in analyzing oxidative degradation products of 2-(Quinolin-2-ylthio)cyclopentanone, and how can they be mitigated?

  • Complex Mixtures : Oxidative cleavage of the thioether or cyclopentanone ring generates multiple products. Use hyphenated techniques like LC-MS/MS or GC×GC-MS to resolve co-eluting peaks .
  • Stability Issues : Degradation intermediates may be transient. Quench reactions at timed intervals and employ low-temperature stabilization (e.g., cryogenic trapping).
  • Reference Standards : Synthesize putative degradation markers (e.g., sulfoxides, quinoline derivatives) for comparative analysis .

Methodological Considerations

  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) for experimental details, including raw spectral data in supplementary materials .
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess variability in replicate experiments and identify outlier sources .
  • Ethical Compliance : For biological studies, ensure protocols align with human/animal research ethics frameworks, including participant selection criteria and safety disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.